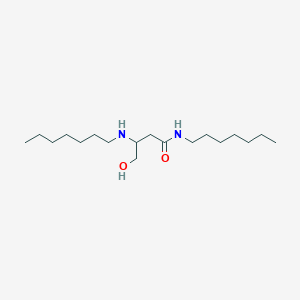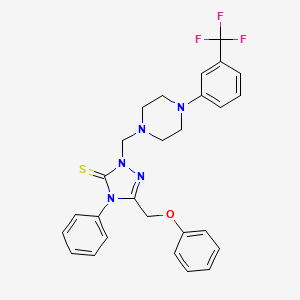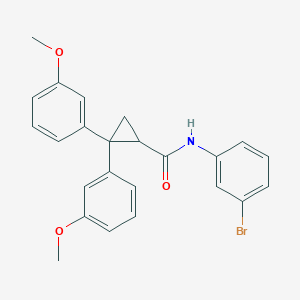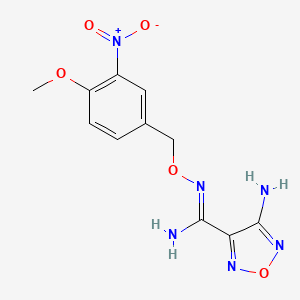![molecular formula C16H21NS B11098417 1'-(Methylthio)-4'H-spiro[cycloheptane-1,3'-isoquinoline]](/img/structure/B11098417.png)
1'-(Methylthio)-4'H-spiro[cycloheptane-1,3'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Methylthio)-4’H-spiro[cycloheptane-1,3’-isoquinoline] is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a spiro connection between a cycloheptane ring and an isoquinoline ring, with a methylthio group attached to the isoquinoline moiety. The presence of the isoquinoline structure makes it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Methylthio)-4’H-spiro[cycloheptane-1,3’-isoquinoline] can be achieved through several synthetic routes One common method involves the use of isoquinoline derivatives and cycloheptane precursors
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the spiro formation and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions: 1’-(Methylthio)-4’H-spiro[cycloheptane-1,3’-isoquinoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1’-(Methylthio)-4’H-spiro[cycloheptane-1,3’-isoquinoline] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spiro compound reactivity and stability.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its isoquinoline moiety, it may exhibit pharmacological activities, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1’-(Methylthio)-4’H-spiro[cycloheptane-1,3’-isoquinoline] exerts its effects is largely dependent on its interaction with molecular targets. The isoquinoline structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The methylthio group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Isoquinoline: A simpler structure that serves as the core for many biologically active compounds.
Spiro[cycloheptane-1,3’-isoquinoline]: Lacks the methylthio group but shares the spiro connection.
1-Methylthioisoquinoline: Contains the methylthio group but lacks the spiro connection.
Uniqueness: 1’-(Methylthio)-4’H-spiro[cycloheptane-1,3’-isoquinoline] is unique due to its combination of a spiro structure and a methylthio group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H21NS |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-methylsulfanylspiro[4H-isoquinoline-3,1'-cycloheptane] |
InChI |
InChI=1S/C16H21NS/c1-18-15-14-9-5-4-8-13(14)12-16(17-15)10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI Key |
RQORQCLFJBMJGT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2(CCCCCC2)CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11098335.png)
![4-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B11098349.png)
![Benzene-1,4-diyl bis[5-(azepan-1-ylsulfonyl)-2-chlorobenzoate]](/img/structure/B11098351.png)
![5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11098362.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11098366.png)



![methyl 11-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11098386.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098390.png)
![ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11098399.png)
![2-(4-chlorophenyl)-4-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098406.png)
![3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098422.png)
